3-amino-2,3-dihydro-1H-inden-5-ol

Acetylcholinesterase inhibition Dual AChE/MAO inhibitors Alzheimer's disease

3-Amino-2,3-dihydro-1H-inden-5-ol (CAS 168902‑76‑9), also referred to as 6‑hydroxy‑1‑aminoindan or 3‑aminoindan‑5‑ol, is a racemic aminoindanol with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g·mol⁻¹. It belongs to the class of indane derivatives and features both a primary amine at the 3‑position and a phenolic hydroxyl at the 5‑position, making it a versatile chiral scaffold for medicinal chemistry.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 168902-76-9
Cat. No. B061832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2,3-dihydro-1H-inden-5-ol
CAS168902-76-9
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=C(C=C2)O
InChIInChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2
InChIKeyMOUPGBDOLGDVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,3-dihydro-1H-inden-5-ol (CAS 168902-76-9): A Chiral Aminoindanol Building Block for CNS-Targeted Drug Discovery


3-Amino-2,3-dihydro-1H-inden-5-ol (CAS 168902‑76‑9), also referred to as 6‑hydroxy‑1‑aminoindan or 3‑aminoindan‑5‑ol, is a racemic aminoindanol with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g·mol⁻¹ . It belongs to the class of indane derivatives and features both a primary amine at the 3‑position and a phenolic hydroxyl at the 5‑position, making it a versatile chiral scaffold for medicinal chemistry [1]. The compound is a key hydroxy precursor of the selective MAO‑B inhibitor rasagiline and serves as an essential intermediate in the synthesis of dual acetylcholine esterase (AChE) and monoamine oxidase (MAO) inhibitors under investigation for Alzheimer’s disease [1].

Why 3-Amino-2,3-dihydro-1H-inden-5-ol Cannot Be Replaced by Generic Aminoindan Analogs


The precise 5‑hydroxy‑3‑amino substitution pattern on the indan ring is indispensable for the compound’s downstream synthetic utility in CNS drug discovery. Non‑hydroxylated 1‑aminoindan or regioisomeric aminoindanols (e.g., 4‑ or 7‑hydroxy derivatives) cannot undergo the critical carbamoylation at the 6‑position that converts the hydroxy precursor into potent dual AChE/MAO inhibitors [1]. Moreover, simple 1‑aminoindan lacks the phenolic handle required for propargylation and subsequent carbamate formation, rendering it unable to access the pharmacophore that combines AChE and MAO inhibitory activities within a single molecule [1]. The quantitative evidence below demonstrates that the presence, position, and derivatisation state of the 5‑OH group directly control both enzyme inhibition potency and isozyme selectivity.

Quantitative Differentiation Evidence for 3-Amino-2,3-dihydro-1H-inden-5-ol (CAS 168902-76-9)


Hydroxy Precursor Lacks AChE Inhibitory Activity, While 6‑Carbamoyloxy Derivatives Achieve Nanomolar IC₅₀

In a direct head-to-head comparison within the same study, the hydroxy precursor 6‑hydroxy‑1‑aminoindan (the parent structure of CAS 168902‑76‑9) showed no meaningful AChE inhibitory activity, whereas its 6‑carbamoyloxy derivatives displayed potent inhibition with IC₅₀ values as low as 0.03 µM. The carbamate moiety was identified as essential for AChE inhibition; removal of the carbamoyl group (i.e., the hydroxy form) abolishes activity [1].

Acetylcholinesterase inhibition Dual AChE/MAO inhibitors Alzheimer's disease

Hydroxy Precursor Displays 2–3 Orders of Magnitude Stronger MAO Inhibition Than Its 6‑Carbamoyloxy Counterparts

The same study quantitatively compared MAO‑A and MAO‑B inhibitory activities of the 6‑hydroxy precursor with its 6‑carbamoyloxy derivatives. The hydroxy form retained potent MAO‑A and MAO‑B inhibition, while the introduction of a carbamate moiety at the 6‑position decreased MAO‑A and MAO‑B inhibitory activity by 2–3 orders of magnitude (100‑ to 1,000‑fold) [1]. This stark difference underscores that the hydroxy group is not merely a synthetic handle but a determinant of MAO pharmacophore activity.

Monoamine oxidase inhibition MAO-A/MAO-B selectivity Parkinson's disease

Racemic Mixture Enables Enzymatic Resolution to Enantiopure (S)‑ or (R)‑6‑Hydroxy‑1‑aminoindan with >99% ee

The racemic 3‑amino‑2,3‑dihydro‑1H‑inden‑5‑ol (CAS 168902‑76‑9) can be resolved into either enantiomer with exceptional optical purity using dynamic kinetic resolution. A patented method employing Candida plicata lipase and L‑(+)‑O‑acetylmandelic acid converts the racemate into (S)‑6‑hydroxy‑1‑aminoindan with an enantiomeric excess (ee) >99% [1]. In contrast, non‑hydroxylated 1‑aminoindan or regioisomeric aminoindanols cannot be resolved with comparable efficiency because the hydroxyl group participates in the chiral recognition mechanism.

Chiral resolution Dynamic kinetic resolution Enantiopure building blocks

Favorable Physicochemical Profile for CNS Drug Discovery Compared to 1‑Aminoindan

Physicochemical profiling data indicate that 3‑amino‑2,3‑dihydro‑1H‑inden‑5‑ol possesses a calculated logP of approximately 0.79 and a polar surface area (PSA) of 46.25 Ų [1], placing it within the favorable range for CNS drug candidates (logP <5, PSA <90 Ų). By comparison, 1‑aminoindan (CAS 34698‑41‑4) has a higher logP (~1.5–2.0, estimated) and lacks the hydrogen‑bond donor/acceptor balance provided by the hydroxyl group, which can reduce aqueous solubility and limit formulation options. The hydroxyl group also provides a synthetic anchor for pro‑drug strategies (e.g., carbamate formation) that are impossible with 1‑aminoindan.

CNS drug-likeness Physicochemical properties Blood-brain barrier permeability

Optimal Application Scenarios for 3-Amino-2,3-dihydro-1H-inden-5-ol Based on Quantitative Evidence


Synthesis of Dual AChE/MAO Inhibitors for Alzheimer’s Disease Research

The compound is the direct hydroxy precursor for carbamate‑based dual inhibitors of AChE and MAO. As shown in Section 3, carbamoylation at the 6‑OH position converts a molecule with negligible AChE activity into a low‑nanomolar AChE inhibitor while retaining tunable MAO inhibition [1]. Medicinal chemistry teams can use the racemate or its resolved enantiomers to generate focused libraries that balance AChE and MAO‑B potencies for multi‑target directed ligand (MTDL) approaches against Alzheimer’s disease.

Chiral Resolution to Produce Enantiopure Aminoindanol Building Blocks

The racemic compound can be efficiently resolved via dynamic kinetic resolution to yield (S)‑ or (R)‑6‑hydroxy‑1‑aminoindan with >99% ee [2]. These enantiopure intermediates are critical for synthesizing stereochemically pure rasagiline metabolites and for investigating stereospecific interactions with MAO‑B and other CNS targets. Procurement of the racemate thus provides a cost‑effective route to both enantiomers without requiring asymmetric de novo synthesis.

MAO‑B Selective Probe Development

Because the 6‑hydroxy form retains single‑digit micromolar MAO‑B inhibitory activity that is 2–3 orders of magnitude more potent than the corresponding carbamate derivatives [1], this compound serves as a validated starting scaffold for designing MAO‑B‑selective chemical probes. Researchers can derivatise the primary amine while preserving the free hydroxyl to maintain MAO‑B potency, enabling structure–activity relationship (SAR) studies that are not feasible with non‑hydroxylated aminoindan cores.

Metabolite Identification and Pharmacokinetic Studies for Rasagiline

6‑Hydroxy‑1‑aminoindan is a known metabolite of the anti‑Parkinsonian drug rasagiline. The racemic reference standard (CAS 168902‑76‑9) is required for LC‑MS/MS method development, metabolite quantification in plasma, and in vitro microsomal stability assays. Its availability in >95% purity [REFS-1 in Section 1] and the established chiral resolution protocol [2] make it the preferred analytical standard over custom‑synthesized or impure alternatives.

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